N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure. The compound is of interest due to its potential therapeutic applications.
This compound can be classified under pharmaceutical intermediates and heterocyclic compounds. It has been referenced in various scientific literature and patents, highlighting its relevance in drug development and research related to cardiovascular diseases and other medical conditions . The compound's structure indicates that it may interact with biological systems in unique ways, making it a candidate for further investigation.
The synthesis of N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide typically involves multiple steps that include the formation of the isothiazolo-pyrimidine core and subsequent acetamide formation.
Technical Details:
The molecular formula of N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is . The compound features a complex structure with multiple functional groups including an acetamide moiety and a dioxo isothiazolo-pyrimidine framework.
Data:
CC1=CC=C(C=C1C(=O)NCC2=NC(=O)S2)C(C)C
The compound can undergo various chemical reactions typical for amides and heterocycles. Notable reactions include:
Technical Details:
These reactions are often studied in the context of drug metabolism and pharmacokinetics to understand how the compound behaves in biological systems.
The mechanism of action for N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide involves its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways.
Process:
Data:
Further research is necessary to elucidate the exact mechanisms through which this compound exerts its effects.
Relevant Data or Analyses:
Comprehensive studies on solubility and stability are essential for understanding how this compound can be formulated into effective drugs.
N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide has potential applications in:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7